molecular formula C16H13F3N2O3 B3048108 Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate CAS No. 1566-98-9

Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate

Cat. No.: B3048108
CAS No.: 1566-98-9
M. Wt: 338.28 g/mol
InChI Key: GUDRLKWKZBPOOQ-UHFFFAOYSA-N
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Description

Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate is a synthetically produced benzoate derivative of significant interest in pharmaceutical and chemical research . This compound is characterized by a molecular structure incorporating a trifluoromethyl (CF3) group, a feature that is strategically important in modern drug design . The incorporation of the -CF3 group into organic molecules is a well-established strategy in medicinal chemistry to modulate key properties of a potential drug candidate, primarily because the group is strongly electron-withdrawing, possesses a broad hydrophobic domain, and contributes to improved metabolic stability due to the strength of carbon-fluorine bonds . These characteristics can profoundly influence a compound's biological activity, lipophilicity, and bioavailability. While the specific biological profile of this compound is a subject of ongoing research, its structural features align with those investigated for the development of kinase inhibitors and other targeted therapies, as seen in related compounds such as the FDA-approved drug Sorafenib, which also contains a trifluoromethyl phenyl urea moiety . Researchers value this chemical as a key intermediate or building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. Its applications are primarily within laboratory settings for the development of potential treatments for hyper-proliferative diseases and other disorders . This product is intended for research and development purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-24-14(22)12-7-2-3-8-13(12)21-15(23)20-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDRLKWKZBPOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308432
Record name methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate
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Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-98-9
Record name NSC204016
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate
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Record name METHYL 2-(3-(TRIFLUOROMETHYL)PHENYLUREIDO)BENZOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Structural Features Functional Groups Primary Applications Key Properties
Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate Benzoate ester with carbamoylamino-linked 3-CF₃-phenyl Carbamate, benzoate, CF₃ Agrochemical (herbicide*) High lipophilicity (CF₃), potential pre-emergent activity, metabolic stability
Triflusulfuron methyl ester Benzoate ester with sulfonylurea-linked triazine Sulfonylurea, triazine, benzoate Herbicide (ALS inhibitor) Targets acetolactate synthase (ALS), systemic action, soil persistence
Metsulfuron methyl ester Benzoate ester with sulfonylurea and methoxy-methyl triazine Sulfonylurea, methoxy, triazine, benzoate Herbicide (selective) High selectivity, low application rates, pH-dependent degradation
Methyl (3-hydroxyphenyl)-carbamate Carbamate with 3-hydroxyphenyl substitution Carbamate, hydroxyl Insecticide* Moderate solubility (hydroxyl), acetylcholinesterase inhibition
Aprepitant Morpholine-triazolone core with bis-CF₃-phenyl substituents Trifluoromethyl, morpholine, triazolone Pharmaceutical (antiemetic) Enhanced bioavailability, CNS penetration, CYP3A4 resistance

Key Comparative Insights

Functional Group Impact on Bioactivity: Carbamates vs. Sulfonylureas: While the target compound and Methyl (3-hydroxyphenyl)-carbamate share carbamate linkages, sulfonylurea derivatives (e.g., Triflusulfuron methyl ester) exhibit distinct modes of action. Sulfonylureas inhibit ALS in plants, disrupting branched-chain amino acid synthesis , whereas carbamates typically target acetylcholinesterase in insects . Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH): The CF₃ group in the target compound enhances lipophilicity and oxidative stability compared to the hydroxyl group in Methyl (3-hydroxyphenyl)-carbamate, which may increase environmental persistence but reduce water solubility.

Agrochemical vs. Pharmaceutical Applications :

  • Compounds like Triflusulfuron methyl ester and the target compound are tailored for plant enzyme inhibition, whereas Aprepitant leverages CF₃ groups for pharmacokinetic optimization in humans (e.g., blood-brain barrier penetration).

Physicochemical Properties :

  • Solubility : The hydroxyl group in Methyl (3-hydroxyphenyl)-carbamate improves aqueous solubility, whereas CF₃ groups promote lipid membrane interaction.
  • Stability : Sulfonylureas (e.g., Metsulfuron methyl ester) degrade under acidic conditions , while carbamates with CF₃ may resist hydrolysis longer due to electron-withdrawing effects.

Biological Activity

Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate (CAS Number: 1566-98-9) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their potency and selectivity.

  • Molecular Formula : C₁₆H₁₃F₃N₂O₃
  • Molecular Weight : 338.281 g/mol
  • Purity : Available in various purities for research purposes .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Activity

Recent investigations have shown that compounds containing the trifluoromethyl group exhibit enhanced anticancer activities. For instance, related compounds have demonstrated promising results against various cancer cell lines, indicating that the incorporation of the trifluoromethyl moiety can significantly influence biological outcomes:

  • IC₅₀ Values : Compounds similar to this compound have shown IC₅₀ values ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 and A549 .
  • Mechanism of Action : The mechanism involves the induction of apoptosis, where compounds have been reported to upregulate caspase levels, leading to increased cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound. This modification often leads to improved binding affinity for biological targets such as receptors involved in cancer proliferation pathways .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of this compound and its analogs:

  • In Vitro Studies :
    • A study focused on the anticancer properties demonstrated that derivatives with similar structural frameworks exhibited significant cytotoxicity against HepG2 liver cancer cells, with IC₅₀ values as low as 0.76 µM .
    • Another investigation highlighted that certain analogs showed remarkable inhibitory activity against VEGFR-2, a critical target in angiogenesis associated with tumor growth .
  • Pharmacokinetics :
    • The pharmacokinetic profiles of trifluoromethyl-substituted compounds indicate favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents.

Data Table: Biological Activity Overview

Compound NameTarget Cell LineIC₅₀ Value (µM)Mechanism
This compoundMCF-73.0Apoptosis induction
Analog AA5494.5Caspase activation
Analog BHepG20.76VEGFR-2 inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a carbamate formation reaction. A typical approach involves coupling 3-(trifluoromethyl)phenyl isocyanate with methyl 2-aminobenzoate under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%). Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30) . Safety protocols, including inert atmosphere handling and PPE, are critical due to the reactivity of isocyanates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the carbamoylamino linkage (e.g., NH resonance at ~9.5 ppm in DMSO-d6) and trifluoromethyl group (distinct 19^{19}F signal at ~-60 ppm).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and urea N-H stretches (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 295.26 .

Q. What safety precautions are essential during experimental handling?

  • Methodological Answer :

  • Storage : Store in a sealed container at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with moisture due to potential release of toxic gases (e.g., HF from trifluoromethyl degradation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

  • Methodological Answer : Crystallize the compound from a slow-evaporating dichloromethane/hexane mixture. Use SHELXL for refinement, focusing on the urea bond torsion angles and trifluoromethyl group orientation. Validate hydrogen bonding (e.g., N-H···O interactions) using Olex2 or Mercury. SHELX programs are robust for small-molecule refinement, even with high-resolution twinned data .

Q. What computational methods predict the compound’s solubility and reactivity in biological systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to model electronic properties (e.g., HOMO-LUMO gap). Use COSMO-RS for solubility prediction in solvents like DMSO or ethanol. Molecular docking (AutoDock Vina) can screen for potential protein targets (e.g., kinase inhibitors), leveraging the trifluoromethyl group’s hydrophobic interactions .

Q. How can researchers address contradictory data regarding the compound’s stability under acidic conditions?

  • Methodological Answer : Design pH stability studies (pH 1–7, 37°C) with HPLC monitoring. Compare degradation products (e.g., benzoic acid derivatives) via LC-MS. Cross-validate using 19^{19}F NMR to track trifluoromethyl group integrity. Conflicting data may arise from solvent polarity effects; use buffered solutions (e.g., phosphate) to standardize conditions .

Q. What strategies optimize regioselectivity in derivatives of this compound?

  • Methodological Answer : Introduce directing groups (e.g., nitro or methoxy) on the benzoate ring to control electrophilic substitution. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization. Monitor regioselectivity via NOESY NMR to confirm spatial arrangements .

Q. How does the trifluoromethyl group influence the compound’s biological activity in agrochemical applications?

  • Methodological Answer : The CF3_3 group enhances lipophilicity and metabolic stability. Test herbicidal activity using Arabidopsis models via foliar application (0.1–1 mM solutions). Compare with non-fluorinated analogs to isolate CF3_3-specific effects. LC-MS/MS quantifies uptake and translocation in plant tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate
Reactant of Route 2
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Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate

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